
2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate is a heterocyclic organic compound. It is known for its unique structure, which includes a long heptadecyl chain and a hydroxyethyl group attached to an imidazolium ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate typically involves the reaction of heptadecylamine with glyoxal and formaldehyde in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pH of 7-8. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate involves its interaction with cellular membranes. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The imidazolium ring can also interact with various molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate
- 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-[2-[(1-oxooctadecyl)amino]ethyl]1-H-imidazolium chloride
Uniqueness
Compared to similar compounds, 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate has a unique combination of a long alkyl chain and a hydroxyethyl group, which enhances its solubility and reactivity. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .
Eigenschaften
CAS-Nummer |
94108-68-6 |
|---|---|
Molekularformel |
C24H50N2O5S |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;methyl sulfate |
InChI |
InChI=1S/C23H47N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23,2)21-22-26;1-5-6(2,3)4/h26H,3-22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IPLLNECILNAHBL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


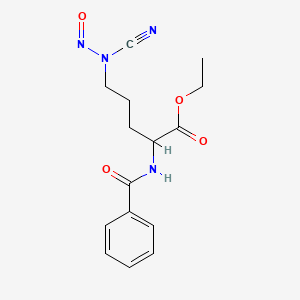
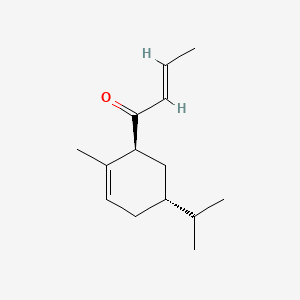
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)




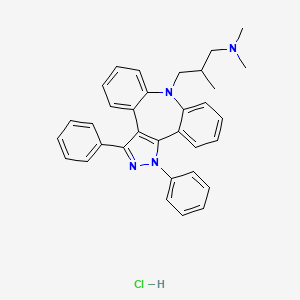
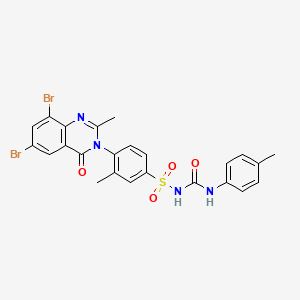
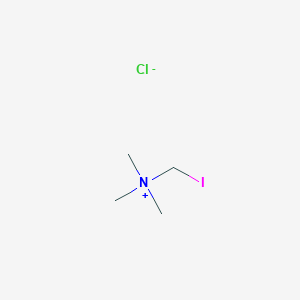
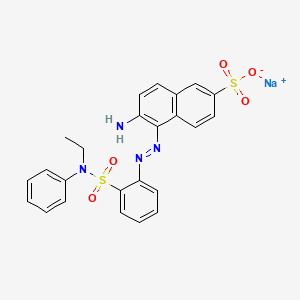
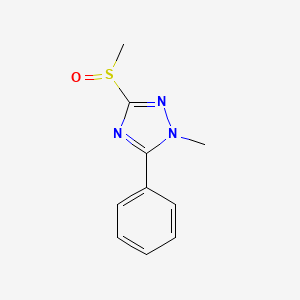
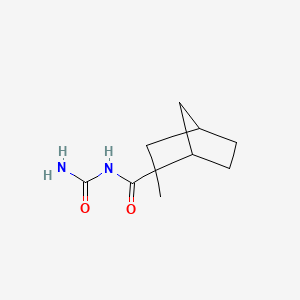
![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)
